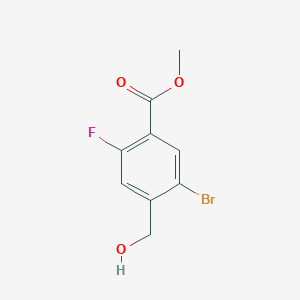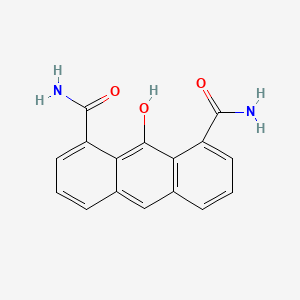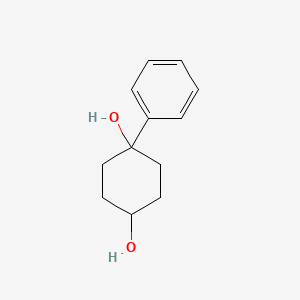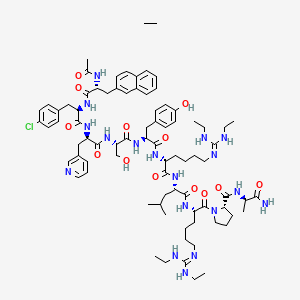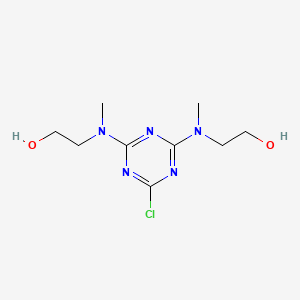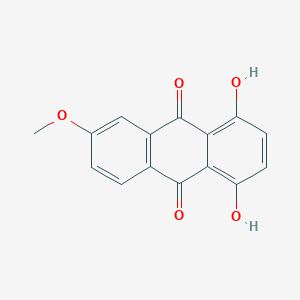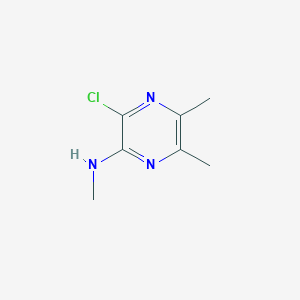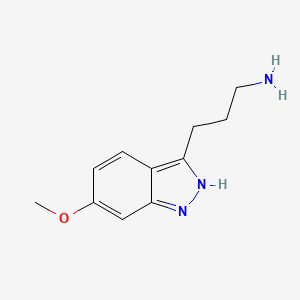
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is characterized by the presence of a methoxy group at the 6th position of the indazole ring and a propan-1-amine group attached to the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of o-nitrobenzylamines with hydrazine derivatives under acidic conditions to form the indazole ring. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate. The propan-1-amine side chain can be attached through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize byproducts. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
科学的研究の応用
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific context and application being studied.
類似化合物との比較
Similar Compounds
3-(1H-Indazol-1-yl)propan-1-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-Ethyl-1H-indazol-3-amine: Contains an ethyl group instead of the propan-1-amine side chain, leading to different properties.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Features a pyrazole ring instead of an indazole ring, resulting in different chemical behavior.
Uniqueness
3-(6-Methoxy-1H-indazol-3-yl)propan-1-amine is unique due to the presence of both the methoxy group and the propan-1-amine side chain. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
3-(6-methoxy-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H15N3O/c1-15-8-4-5-9-10(3-2-6-12)13-14-11(9)7-8/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |
InChIキー |
LWHFKHVOKLLPBG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NNC(=C2C=C1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


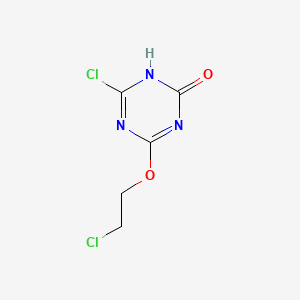
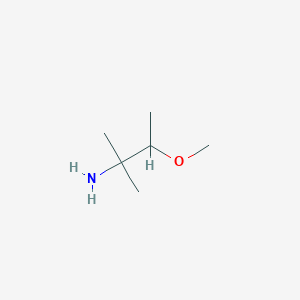

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
